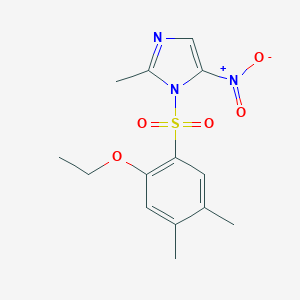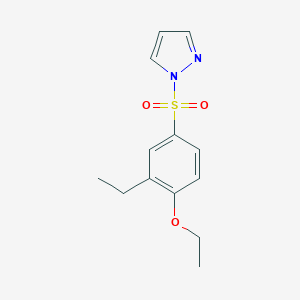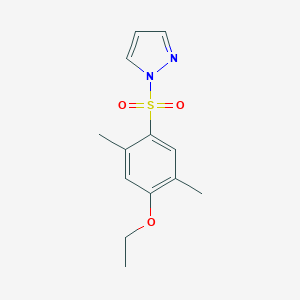
1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with functional groups that contribute to its reactivity and utility in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Nitration: Introduction of the nitro group into the imidazole ring.
Sulfonylation: Attachment of the sulfonyl group to the phenyl ring.
Ethoxylation: Introduction of the ethoxy group to the phenyl ring.
Methylation: Addition of methyl groups to the phenyl and imidazole rings.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlled temperatures, pressures, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative.
Scientific Research Applications
1-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole is utilized in various fields:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies of enzyme inhibition and protein interactions.
Industry: Used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The nitro group, sulfonyl group, and other functional groups play crucial roles in these interactions, affecting the compound’s binding affinity and activity. The pathways involved often include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
- 1-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)-2-methylbenzimidazole
- 1-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)-4-methylimidazole
Uniqueness: 1-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1-(2-ethoxy-4,5-dimethylphenyl)sulfonyl-2-methyl-5-nitroimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5S/c1-5-22-12-6-9(2)10(3)7-13(12)23(20,21)16-11(4)15-8-14(16)17(18)19/h6-8H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSLOOCZRZLWHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
amine](/img/structure/B345909.png)



![1H-Pyrazole, 1-[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]-](/img/structure/B345920.png)

![1H-Pyrazole, 1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-](/img/structure/B345924.png)
![(4-{[(5-Chloro-2-methoxyphenyl)sulfonyl]amino}phenyl)acetic acid](/img/structure/B345926.png)


![1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B345945.png)
amine](/img/structure/B345950.png)
amine](/img/structure/B345954.png)
amine](/img/structure/B345956.png)
